5,5-二甲基-4,5,6,7-四氢-1-苯并呋喃-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

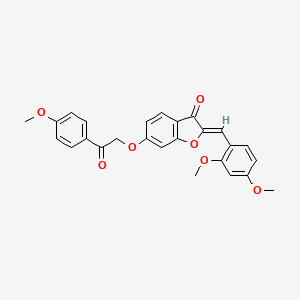

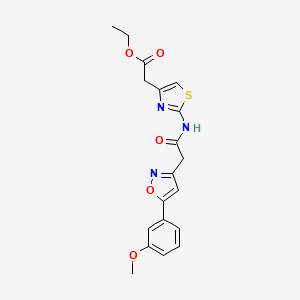

The compound 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical structure that is part of a broader class of organic compounds known as benzofurans. These compounds are characterized by a fused benzene and furan ring system, which can be modified with various substituents to alter their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related benzofuran compounds has been explored in several studies. For instance, the thermolysis of 4-methylene-1,3-dioxolanes or β-oxa-γ,δ-enones in the presence of protons can lead to the formation of rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran and its isomers . Another study demonstrated the cyclization of 4,8-dimethylnona-3,7-dienoic acid using stannic chloride to yield trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, with a preference for the trans isomer . These methods highlight the use of cyclization reactions and the influence of catalysts and reaction conditions on the synthesis of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the crystal structures of 5,6-dimethyl-1,2,3,4-tetrahydro-1,10-phenanthroline and its benzene sulfonate were elucidated using single crystal X-ray diffraction, which provided detailed information about the molecular packing and crystallography . Although not directly related to 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, this study illustrates the methods used to analyze the structure of similar compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cyclization and dehydration. For instance, the reaction between 2-(benzylamino)-2-deoxy-d-glycero-l-gluco-heptose and 5,5-dimethyl-1,3-cyclohexanedione yields a tetrahydro-indol-4-one derivative, which can further undergo acid-catalyzed intramolecular dehydration to produce lyxofuranosyl compounds . These reactions demonstrate the reactivity of the benzofuran ring system and its potential for forming complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups can affect properties like solubility, melting point, and reactivity. The crystallographic data provided for related compounds give insights into the solid-state packing and intermolecular interactions, which can also influence the compound's physical properties . However, specific data on the physical and chemical properties of 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one are not provided in the given papers.

科学研究应用

研究化学品的鉴定和表征

合成并表征研究化学品,例如某些苯并呋喃衍生物,以了解其化学性质和潜在应用。例如,在互联网购买的产品中鉴定(2-氨基丙基)苯并呋喃苯环位置异构体突出了分析方法在区分密切相关的化合物以用于监管和安全目的方面的重要性 (A. Stańczuk, N. Morris, E. A. Gardner, P. Kavanagh, 2013).

有机电子学中的合成和应用

由于苯并呋喃衍生物的 π 共轭体系,因此探索了它们作为有机半导体的潜力。苯并[1,2-b:3,4-b':5,6-b'']三噻吩低聚物的合成和表征展示了它们在有机电子学中的应用,提供了对它们的溶解度、分子结构和电子性质的见解 (T. Kashiki, Masahiro Kohara, I. Osaka, E. Miyazaki, K. Takimiya, 2011).

抗氧化性能

对苯并呋喃酮典型化合物结构、热力学和机理方面的研究揭示了它们作为抗氧化剂的潜力。通过分析它们供氢原子和电子的能力,研究人员可以评估它们在中和自由基中的有效性,从而促进新型抗氧化剂的开发 (Xiao‐Qing Zhu, Jian Zhou, Chun-Hua Wang, Xiu-Tao Li, Shao Jing, 2011).

超分子化学

苯并呋喃衍生物在超分子化学中也发挥着重要作用,如 1-苯并呋喃-2,3-二羧酸及其单阴离子形式的研究所示。这些化合物与各种阳离子形成超分子加合物,展示了它们在络合物形成和材料科学中的潜在应用 (Rajesh Koner, I. Goldberg, 2009).

抗肿瘤研究

合成和评估四氢苯并呋喃衍生物的抗癌活性突出了苯并呋喃化合物的药用应用。这些研究为开发新疗法奠定了基础,强调了药物发现中构效关系的重要性 (C. Pandit, K. Kapadiya, 2019).

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H227, H315, H319, and H335, which indicate that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat and open flames, not eating or drinking while handling the product, and washing hands after handling .

属性

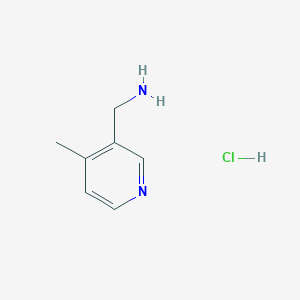

IUPAC Name |

5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)5-3-8-7(9(10)11)4-6-12-8/h4,6H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCSPTZWBSTELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)